Coprinol
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Overview
Description
Coprinol is a new antibacterial cuparane isolated from fermentations of a Coprinus species. It has shown significant activity against multidrug-resistant Gram-positive bacteria in vitro . The compound’s structure was elucidated using spectroscopic methods, and it has been the subject of various scientific investigations due to its promising biological activities .
Preparation Methods
Coprinol is primarily isolated from the fermentation of Coprinus species. The synthetic routes involve the use of specific fermentation conditions to yield the compound. Industrial production methods focus on optimizing these fermentation conditions to maximize yield and purity .
Chemical Reactions Analysis
Coprinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Ir catalysts for regioselective ortho amination and Pd catalysts for ortho hydroxylation . Major products formed from these reactions include protected anthranilamide and phenol derivatives .
Scientific Research Applications
Coprinol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying cuparane derivatives and their chemical properties.
Biology: Investigated for its antibacterial properties against multidrug-resistant Gram-positive bacteria.
Medicine: Potential use as an antibiotic due to its activity against resistant bacterial strains.
Industry: Explored for its potential in developing new antibacterial agents for various applications.
Mechanism of Action
The mechanism of action of Coprinol involves its interaction with bacterial cell membranes, leading to disruption and eventual cell death. The molecular targets and pathways involved include the inhibition of essential bacterial enzymes and interference with cell wall synthesis .
Comparison with Similar Compounds
Coprinol is unique among cuparane derivatives due to its potent antibacterial activity. Similar compounds include other cuparane derivatives isolated from various fungal species, which also exhibit antibacterial properties but may differ in their spectrum of activity and potency .
Properties
CAS No. |
1197922-03-4 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1,3-dihydroinden-4-ol |
InChI |
InChI=1S/C15H22O2/c1-9-11(5-6-16)10(2)14(17)13-8-15(3,4)7-12(9)13/h16-17H,5-8H2,1-4H3 |
InChI Key |
GCMUHPCLXBXQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC2=C(C(=C1CCO)C)O)(C)C |
Origin of Product |
United States |
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